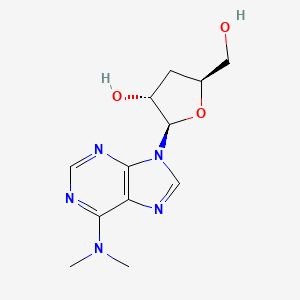
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine-4-amine with 2-bromoacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar core structure and exhibit a range of biological activities.
Pyridazinone Derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(2-((6-Chloro-3-oxo-2,3-dihydropyridazin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern and the presence of the chloro and acetamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11ClN4O2 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
N-[2-[(3-chloro-6-oxo-1H-pyridazin-5-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-7(18)14-8-4-2-3-5-9(8)15-10-6-11(13)16-17-12(10)19/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Clave InChI |
BUUKWNZRLYKXAF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1NC2=CC(=NNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)







